

Foreword: Navigating the Landscape of a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 6-Bromobenzo[d]isoxazol-3-amine

Cat. No.: B1278436

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Welcome to a comprehensive technical examination of **6-Bromobenzo[d]isoxazol-3-amine** (CAS: 177995-39-0). This document is crafted for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this pivotal heterocyclic building block. The benzisoxazole scaffold is a privileged structure in modern pharmacology, and the specific substitution pattern of this compound—featuring a reactive amine at the 3-position and a versatile bromine at the 6-position—renders it an exceptionally valuable precursor.

This guide moves beyond a simple recitation of data. It is designed to provide actionable insights, explaining the why behind the properties and protocols. We will delve into its structural characteristics, predict its spectroscopic signature based on first principles and analogous structures, outline robust synthetic strategies, and explore its reactivity as a gateway to complex molecular architectures. Our focus is on the synergy of its functional groups and how they can be leveraged in the rational design of novel therapeutics and advanced materials.

Section 1: Core Chemical and Physical Identity

6-Bromobenzo[d]isoxazol-3-amine is an off-white to yellow solid at room temperature.^[1] Its core identity is defined by a fused benzene and isoxazole ring system. The strategic placement of the bromine atom and the primary amine group dictates its physical properties and, more importantly, its chemical behavior.

Below is a consolidation of its key physical and chemical properties, essential for handling, reaction setup, and regulatory compliance.

Property	Value	Source(s)
CAS Number	177995-39-0	[1][2][3]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1][2][3]
Molecular Weight	213.03 g/mol	[1][2]
Appearance	Off-white to yellow solid	[1]
Purity	Typically ≥ 97-98% (by HPLC)	[1][2]
Storage Conditions	Store at 2-8°C, under inert atmosphere	[1][2]
InChI Key	CNLHHYURQCSYLB-UHFFFAOYSA-N	[4][5]
SMILES	<chem>Nc1noc2cc(Br)ccc12</chem>	[3][5]

Section 2: Spectroscopic Profile and Characterization

While a publicly available, peer-reviewed full data set for this specific molecule is elusive, we can construct a highly reliable, predicted spectroscopic profile based on established principles of organic spectroscopy and data from analogous structures. This predictive analysis is a critical skill for confirming the identity and purity of synthesized batches in a research setting.

Predicted ¹H and ¹³C NMR Spectral Analysis

The proton and carbon environments are dictated by the electron-donating amine group, the electron-withdrawing and inductively pulling bromine atom, and the anisotropic effects of the fused heterocyclic ring.

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Caption: Predicted ¹H NMR chemical shifts for **6-Bromobenzo[d]isoxazol-3-amine**.

- ^1H NMR (Predicted, in DMSO- d_6):
 - The aromatic region will display an AMX spin system.
 - H7 (ortho to Br): Expected furthest downfield as a doublet (d) or doublet of doublets (dd) with a small meta-coupling, likely around δ 7.8-7.9 ppm.
 - H5 (meta to Br, ortho to C4): Expected as a doublet of doublets (dd) with typical ortho and meta coupling constants, likely around δ 7.6-7.7 ppm.
 - H4 (para to Br): Expected as a doublet (d) with a typical ortho coupling constant, likely around δ 7.4-7.5 ppm.
 - -NH₂ (Amine Protons): A broad singlet, exchangeable with D₂O, appearing around δ 5.5-6.5 ppm. Its chemical shift is highly dependent on concentration and solvent.[\[6\]](#)
- ^{13}C NMR (Predicted, in DMSO- d_6):
 - Quaternary Carbons: Expect signals for C3 (bonded to N), C3a, C6 (bonded to Br), and C7a. The C3 carbon, attached to the exocyclic amine and endocyclic nitrogen, will be significantly shifted. The C6 carbon will show a lower intensity signal due to the C-Br bond.
 - Methine Carbons: Signals for C4, C5, and C7 are expected in the aromatic region (approx. 110-135 ppm).

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for key functional groups.

Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity/Shape	Rationale
N-H Stretch	3450-3300 (two bands)	Medium, Sharp	Characteristic of a primary amine (asymmetric and symmetric stretches). [6][7]
Aromatic C-H Stretch	3100-3000	Medium to Weak	Typical for sp ² C-H bonds on the benzene ring.[8]
N-H Bend (Scissoring)	1650-1580	Medium to Strong	Confirms the primary amine (-NH ₂) functional group.[6]
Aromatic C=C Stretch	1600-1450 (multiple bands)	Medium to Strong	Skeletal vibrations of the fused aromatic system.[8]
C-N Stretch	1335-1250	Strong	Characteristic of aromatic amines.[6]
C-Br Stretch	680-515	Medium to Strong	Indicates the presence of the bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

- **Molecular Ion (M⁺):** A prominent molecular ion peak will be observed. Due to the presence of one bromine atom, this will appear as a characteristic doublet of roughly equal intensity at m/z 212 (for ⁷⁹Br) and m/z 214 (for ⁸¹Br). This isotopic signature is a crucial confirmation of the compound's identity.

- Key Fragmentation: Expect fragmentation patterns involving the loss of HCN, CO, and the bromine atom, which are characteristic of such heterocyclic systems.

Section 3: Synthetic Strategies and Methodologies

A robust and scalable synthesis is paramount for the utility of any building block. While a specific, published protocol for **6-Bromobenzo[d]isoxazol-3-amine** is not readily available, its synthesis can be reliably achieved by adapting established methodologies for the 3-aminobenzisoxazole scaffold. The most logical and industrially relevant approach begins with a substituted 2-fluorobenzonitrile.

General Synthetic Approach: Cyclization of a 2-Halobenzonitrile

The core principle involves the reaction of a 2-halo-benzonitrile with a source of hydroxylamine, followed by a base-mediated intramolecular cyclization. The electron-withdrawing nature of the nitrile and the halogen at the ortho position makes the C1 carbon susceptible to nucleophilic aromatic substitution (S_NAr).

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Caption: General workflow for the synthesis of the target compound.

Exemplary Protocol (Proposed)

This protocol is a scientifically grounded adaptation of known procedures for similar molecules and should be optimized for scale and specific laboratory conditions.^{[9][10]}

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde Oxime

- Rationale: The initial step is the conversion of the aldehyde precursor to an oxime. The oxime functionality is essential for the subsequent cyclization to form the isoxazole ring.
- Procedure:

- To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) followed by an aqueous solution of a suitable base like sodium acetate or pyridine (1.5 eq).
- Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
- Cool the reaction mixture, and reduce the solvent volume under vacuum.
- Add water to precipitate the oxime product.
- Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, which can be used in the next step without further purification.

Step 2: Dehydration and Cyclization to 6-Bromobenzo[d]isoxazole

- Rationale: This step is not directly on the path to the 3-amino derivative from the nitrile but is a common route to the core benzisoxazole ring from an oxime. It is included for completeness of benzisoxazole chemistry. A more direct route to the target is from the nitrile.

Alternative and More Direct Route:

Step 1: Formation of N'-hydroxy-4-bromo-2-fluorobenzenecarboximidamide

- Rationale: This key step involves the nucleophilic attack of hydroxylamine on the nitrile carbon of 4-bromo-2-fluorobenzonitrile. This forms the necessary C-N-O backbone for cyclization.
- Procedure:
 - Dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or isopropanol.
 - Add hydroxylamine hydrochloride (1.5 eq) and a base such as potassium carbonate or sodium hydroxide (2.0 eq).
 - Heat the mixture to reflux (80-90°C) for 4-8 hours, monitoring by TLC.

- After cooling, filter off the inorganic salts. The filtrate contains the intermediate.

Step 2: Intramolecular Cyclization to **6-Bromobenzo[d]isoxazol-3-amine**

- Rationale: The intermediate, under basic conditions, undergoes an intramolecular S_NAr reaction. The hydroxyl group's oxygen attacks the carbon bearing the fluorine atom, displacing it and forming the isoxazole ring.
- Procedure:
 - The filtrate from the previous step is concentrated.
 - A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide, in a polar aprotic solvent like DMF or THF can be used to facilitate the final ring closure at room temperature or with gentle heating.
 - The reaction is quenched carefully with water.
 - The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated.
 - Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Section 4: Chemical Reactivity and Derivatization Potential

The synthetic value of **6-Bromobenzo[d]isoxazol-3-amine** lies in the distinct reactivity of its three key regions: the nucleophilic amine, the versatile bromine atom, and the aromatic ring.

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Caption: Major sites of chemical reactivity on the molecule.

- Site A (The Amino Group): As a primary aromatic amine, this group is a potent nucleophile.

- Acylation/Sulfonylation: Reacts readily with acid chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for library synthesis in drug discovery.
- Alkylation: Can be alkylated, though over-alkylation is a risk. Reductive amination is often a more controlled method for introducing alkyl groups.
- Diazotization: Can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., via Sandmeyer reaction).
- Site B (The Bromine Atom): The C-Br bond is a powerful handle for modern cross-coupling chemistry.
 - Suzuki Coupling: Enables the formation of C-C bonds by reacting with boronic acids/esters, introducing new aryl or alkyl groups.
 - Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, creating more complex secondary or tertiary amines.
 - Sonogashira Coupling: Facilitates C-C bond formation with terminal alkynes.
 - Heck Coupling: Forms C-C bonds with alkenes.
- Site C (The Benzene Ring): The ring is subject to electrophilic aromatic substitution. The directing effects of the strongly activating amino group and the deactivating but ortho-, para-directing bromine atom will influence the position of substitution.

Section 5: Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a cornerstone intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector.

- Antipsychotic Drug Synthesis: It is a documented key intermediate in the synthesis of antipsychotic drugs used to treat conditions like schizophrenia and bipolar disorder.^[2] Its structure allows for the creation of molecules that can selectively modulate dopamine and serotonin receptors, which is a critical mechanism of action for these therapies.^[2]

- CNS Drug Discovery: Beyond established drugs, its favorable binding properties and metabolic stability make it an attractive scaffold for developing novel compounds targeting the central nervous system (CNS).[2]
- Oncology and Neurology Research: The bromine substituent enhances reactivity, facilitating the rapid development of novel therapeutic agents and chemical probes to study pathways in oncology and neurology.[1]
- Materials Science: The ability of the benzisoxazole scaffold to form stable complexes with metal ions opens avenues for its use in catalysis and the development of novel sensor technologies.[1]

Section 6: Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

- Hazard Identification:
 - H302: Harmful if swallowed.[4][5]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H332: Harmful if inhaled.[4]
 - H335: May cause respiratory irritation.[4]
- Recommended Precautions (P-Statements):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- Handling:

- Always handle in a well-ventilated area, preferably within a chemical fume hood.
- Avoid generation of dust.
- Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container in a cool, dry place.
 - Recommended storage temperature is between 2-8°C.[1][2]
 - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

References

A comprehensive list of sources is provided to ensure the authoritative grounding of this technical guide.

The content of this guide is for informational purposes only and should not be used as a substitute for professional laboratory safety and procedural protocols.

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